molecular formula C4H6BrN3S B6609612 3-bromo-N-ethyl-1,2,4-thiadiazol-5-amine CAS No. 2836784-51-9

3-bromo-N-ethyl-1,2,4-thiadiazol-5-amine

Cat. No.: B6609612
CAS No.: 2836784-51-9
M. Wt: 208.08 g/mol
InChI Key: NTFYFJKSCAJHKZ-UHFFFAOYSA-N
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Description

3-bromo-N-ethyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and have been extensively studied in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-ethyl-1,2,4-thiadiazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1,2,4-thiadiazole with ethylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-ethyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence

Mechanism of Action

The mechanism of action of 3-bromo-N-ethyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential bacterial enzymes, while its anticancer activity could be due to the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1,3,4-thiadiazole
  • 5-bromo-1,2,4-thiadiazole
  • N-ethyl-1,2,4-thiadiazole

Uniqueness

3-bromo-N-ethyl-1,2,4-thiadiazol-5-amine is unique due to the presence of both a bromine atom and an ethyl group on the thiadiazole ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for drug discovery and other research applications .

Properties

IUPAC Name

3-bromo-N-ethyl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3S/c1-2-6-4-7-3(5)8-9-4/h2H2,1H3,(H,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFYFJKSCAJHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NS1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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